二氟甲磺酰氟

描述

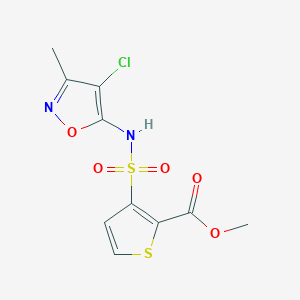

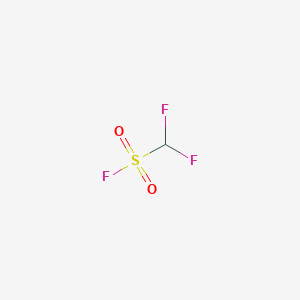

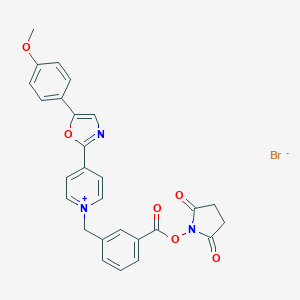

Difluoromethanesulfonyl fluoride is a chemical compound with the molecular formula CHF3O2S and a molecular weight of 134.08 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of difluoromethanesulfonyl fluoride has been reported in several studies . One study describes a new procedure to synthesize CF3SO2F gas for application in high-voltage insulation . Another study highlights the direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

Difluoromethanesulfonyl fluoride contains a total of 7 bonds, including 6 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 sulfone . The InChI code for this compound is 1S/CHF3O2S/c2-1(3)7(4,5)6/h1H .Chemical Reactions Analysis

Difluoromethanesulfonyl fluoride has been used in various chemical reactions. For instance, it has been used in electrophilic difluoromethylthiolation reactions under copper catalysis . Enamines, indoles, β-keto esters, silyl enol ethers, and pyrroles were effectively reacted with difluoromethanesulfonyl fluoride, affording desired difluoromethylthio (SCF2H)-substituted compounds in good to high yields .Physical And Chemical Properties Analysis

Difluoromethanesulfonyl fluoride is a liquid at room temperature with a molecular weight of 134.08 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 130 .科学研究应用

电化学氟化:二氟甲磺酰氟是通过甲磺酰氟的电化学氟化产生的,用作二氟甲磺酸的前体。该工艺实现了 75-82% 的产品收率、超过 66% 的电流效率和至少 33% 的电能效率 (Klink、Wasser 和 Liu,1986)。

二氟甲基化和三氟甲基化试剂:源自四氟乙烷 β-内酯的二氟甲基化和三氟甲基化试剂用于合成各种氟烷基磺酸及其衍生物。这些试剂将 CF2 基团结合到各种键中,并在酸性条件下生成二氟卡宾,这极大地扩展了基于卡宾的二氟甲基化反应的范围 (Zhang 等人,2014)。

磺酰氟合成:一种新颖且环境友好的电化学方法用于制备磺酰氟,有价值的合成基序,使用广泛可用的起始材料,如硫醇或二硫化物,并结合 KF 作为廉价的氟化物来源 (Laudadio 等人,2019)。

改进的合成方法:合成二氟甲磺酸的改进方法涉及在硫酸钠或氯化钠存在下对氟磺酰二氟乙酸进行脱羧。此工艺以中等收率生成二氟甲磺酰氟,可以完全水解为相应的酸 (Chen 和 Wu,1990)。

环境健康观点:研究表明,美国人群普遍接触全氟烷基化学物质,包括全氟辛烷磺酸盐和全氟辛酸,它们源自全氟辛烷磺酰氟。这些化合物表现出持久性和潜在的健康问题 (Calafat 等人,2007)。

全球环境检测:全氟辛烷磺酰氟基化合物降解为全氟辛烷磺酸盐,已在来自不同国家的人类血液样本中检测到,表明全球环境存在和不同的暴露模式 (Kannan 等人,2004)。

作用机制

Target of Action

Difluoromethanesulfonyl fluoride (DFSF) is primarily used as a reaction intermediate in organic synthesis . It participates in various chemical reactions such as fluorination, esterification, and amination . The primary targets of DFSF are the reactant molecules in these reactions.

Mode of Action

DFSF reacts with organic molecules through a nucleophilic substitution mechanism. The highly electronegative fluorine atom on DFSF acts as a good leaving group, readily departing and forming a new carbon-fluorine bond with the substrate molecule. The specific details of the mechanism can vary depending on the functional group being targeted.

Biochemical Pathways

The biochemical pathways affected by DFSF are largely dependent on the specific reactions it is involved in. For instance, in free radical fluoroalkylation of terminal alkenes and alkynes with iododifluoromethanesulfonamides, DFSF can efficiently initiate the current free-radical atom transfer reaction .

Result of Action

The result of DFSF’s action is the formation of new organic compounds through the reactions it facilitates. For example, in the case of fluorination reactions, DFSF can help introduce fluorine atoms into organic molecules, altering their chemical properties .

Action Environment

The action, efficacy, and stability of DFSF can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, DFSF should be stored away from fire sources and oxidizing agents, and high-temperature storage should be avoided . During operation, dust, smoke, or gas generation should be avoided, and appropriate protective measures, including respiratory protection and goggles, should be worn to avoid direct contact .

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling difluoromethanesulfonyl fluoride . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Research on difluoromethanesulfonyl fluoride and related compounds is ongoing. For instance, one study reported the structural analyses of potassium (difluoromethanesulfonyl) (trifluoromethanesulfonyl)imide, which could provide further understanding on the structure-property relations of hydrogenated sulfonimide anions . Another study highlighted the potential of direct fluorosulfonylation with fluorosulfonyl radicals as a new approach for producing sulfonyl fluorides .

生化分析

Biochemical Properties

Difluoromethanesulfonyl fluoride is known to participate in free radical fluoroalkylation reactions . It can interact with various enzymes, proteins, and other biomolecules in these reactions. The nature of these interactions is largely dependent on the specific reaction conditions and the other reactants involved .

Cellular Effects

For instance, fluoride is a known inhibitor of glycolysis . It can also cause cellular apoptosis .

Molecular Mechanism

In these reactions, it can interact with biomolecules, potentially leading to changes in gene expression .

属性

IUPAC Name |

difluoromethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDFBJZWAYJCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537891 | |

| Record name | Difluoromethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554-47-8 | |

| Record name | Difluoromethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)